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molecular formula C20H19O3P B1598976 Bis(4-methoxyphenyl)phenylphosphine oxide CAS No. 799-55-3

Bis(4-methoxyphenyl)phenylphosphine oxide

Cat. No. B1598976
M. Wt: 338.3 g/mol
InChI Key: NBQOOLBMFPUECX-UHFFFAOYSA-N
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Patent
US06841652B2

Procedure details

A mixture of bis(4-methoxyphenyl)phenyl phosphine oxide (59.83 g, 0.1768 mol), 48% hydrobromic acid (400 ml, 3.536 mol), and glacial acetic acid (215 ml) was refluxed for 24 hrs. As the solution cooled to room temperature, the crude product remained in solution. The hydrobromic acid/glacial acetic acid mixture was added to stirred distilled water at room temperature to afford a light pink solid. The crude solid was washed several times in water and dried at ˜105° C. to afford 46.4 g (˜85% yield). The solid was dissolved in ethanol, treated with activated charcoal, and filtered through Celite 545. Distilled water was added to the stirred warm solution until a 50% aqueous ethanol solution was obtained. The mixture was then allowed to cool to ambient temperature. The product was recovered by filtration and dried under vacuum at 50° C. This recrystallization procedure was repeated an additional time to afford 22.66 g (41% yield) of a white solid, DSC (heating rate of 10° C./min) exotherm at 157° C. with sharp peaks at 227 and 233° C. [literature 233-234° C. (A. E. Senear, W. Valent, and J. Wirth J. Org. Chem. 25, 2001, 1960.)]
Quantity
59.83 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
41%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([P:9](=[O:24])([C:16]2[CH:21]=[CH:20][C:19]([O:22]C)=[CH:18][CH:17]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.Br.C(O)(=O)C.C>C(O)C>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([P:9](=[O:24])([C:16]2[CH:17]=[CH:18][C:19]([OH:22])=[CH:20][CH:21]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
59.83 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P(C1=CC=CC=C1)(C1=CC=C(C=C1)OC)=O
Name
Quantity
400 mL
Type
reactant
Smiles
Br
Name
Quantity
215 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hrs
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
distilled water at room temperature
CUSTOM
Type
CUSTOM
Details
to afford a light pink solid
WASH
Type
WASH
Details
The crude solid was washed several times in water
CUSTOM
Type
CUSTOM
Details
dried at ˜105° C.
CUSTOM
Type
CUSTOM
Details
to afford 46.4 g (˜85% yield)
FILTRATION
Type
FILTRATION
Details
filtered through Celite 545
ADDITION
Type
ADDITION
Details
Distilled water was added to the stirred
TEMPERATURE
Type
TEMPERATURE
Details
warm solution until a 50% aqueous ethanol solution
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
The product was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C
CUSTOM
Type
CUSTOM
Details
This recrystallization procedure
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)P(C1=CC=CC=C1)(C1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.66 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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